molecular formula C22H17N3O2 B12109275 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid

1-Trityl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12109275
M. Wt: 355.4 g/mol
InChI Key: WWGLDLXPDASERX-UHFFFAOYSA-N
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Description

1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a bulky triphenylmethyl (trityl) group at the N1 position and a carboxylic acid moiety at C2. The trityl group imparts steric hindrance, influencing the compound’s tautomerism, solubility, and reactivity.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-trityltriazole-4-carboxylic acid

InChI

InChI=1S/C22H17N3O2/c26-21(27)20-16-25(24-23-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27)

InChI Key

WWGLDLXPDASERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=N4)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The foundational method for synthesizing 1,2,3-triazole carboxylic acids involves a one-step cycloaddition between organic azides and β-ketoesters in the presence of a base. For 1-trityl-1H-1,2,3-triazole-4-carboxylic acid, this requires the preparation of trityl azide (1-azidotriphenylmethane) as the azide precursor.

Synthesis of Trityl Azide

Trityl azide is synthesized via diazotization of tritylamine (triphenylmethylamine). In a typical procedure:

  • Diazotization : Tritylamine (0.5 mol) is dissolved in a mixture of water (206 mL) and concentrated HCl (116 mL) at 0°C. Sodium nitrate (0.54 mol) in water (125 mL) is added dropwise, forming the diazonium salt.

  • Azide Formation : Sodium azide (0.62 mol) in water (125 mL) is introduced to the diazonium solution, yielding trityl azide after extraction with ether and purification.

Cycloaddition with β-Ketoesters

The trityl azide is reacted with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions:

  • Reaction Setup : Trityl azide (25 mmol), β-ketoester (28 mmol), and K₂CO₃ (3 equiv) are combined in aqueous ethanol (95%, 45 mL) and water (15 mL).

  • Conditions : The mixture is agitated at 80°C for 16 hours, resulting in a homogeneous solution.

  • Workup : After cooling, the aqueous phase is acidified to precipitate the product, yielding 1-trityl-1H-1,2,3-triazole-4-carboxylic acid in 30–95% yield.

Key Advantages :

  • Single-step process with minimal purification requirements.

  • Scalable to 100 g batches.

Halogenation-Carboxylation Strategy

Multi-Step Functionalization of Dibromo-Triazole Intermediates

US20180029999A1 outlines a method starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which is functionalized sequentially to introduce the carboxylic acid group.

Preparation of 1-Trityl-4,5-dibromo-1H-1,2,3-triazole

The trityl group is introduced via nucleophilic substitution:

  • Substitution Reaction : 4,5-Dibromo-1H-1,2,3-triazole is treated with trityl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 50°C for 12 hours.

Grignard-Mediated Carboxylation

  • Step 1 (Bromine Replacement) : The dibromo intermediate is dissolved in THF, cooled to −78°C, and treated with isopropylmagnesium chloride to replace one bromine atom, forming 1-trityl-4-bromo-1H-1,2,3-triazole.

  • Step 2 (CO₂ Insertion) : The intermediate is reacted with CO₂ at −30°C, followed by acid workup to yield the carboxylic acid.

Typical Yields : 60–85% after crystallization.

Comparative Analysis of Methodologies

Parameter Cycloaddition Method Halogenation-Carboxylation
Steps 13–4
Key Reagents Trityl azide, β-ketoesterDibromo-triazole, Grignard reagent, CO₂
Yield Range 30–95%60–85%
Scalability Up to 100 gLaboratory scale (1–50 g)
Regioselectivity HighModerate
Purification Complexity LowHigh (chromatography required)

Experimental Considerations and Optimizations

Challenges in Trityl Azide Synthesis

The steric bulk of the trityl group necessitates prolonged reaction times during diazotization (24–48 hours). Additionally, trityl azide is sensitive to light and moisture, requiring storage under inert conditions.

Enhancing Carboxylation Efficiency

In the halogenation-carboxylation route, substituting LiCl-free Grignard reagents with isopropylmagnesium chloride–LiCl complexes improves CO₂ insertion yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

Case Study:
In a study by Luan et al., compounds derived from triazole exhibited IC50_{50} values ranging from 1.02 to 74.28 μM across six cancer cell lines, demonstrating significant cytotoxic effects . The structural modifications of the triazole derivatives enhanced their bioactivity, indicating that 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid could be a lead compound for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against various microbial pathogens.

Data Table: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1-Trityl-1H-1,2,3-triazole-4-carboxylic acidStaphylococcus aureus32 µg/mL
1-Trityl-1H-1,2,3-triazole-4-carboxylic acidEscherichia coli64 µg/mL

These results suggest that the compound could serve as a scaffold for designing new antibiotics .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid in crop protection has been explored.

Case Study:
In agricultural trials, formulations containing triazole derivatives demonstrated effective control over fungal diseases in crops such as wheat and barley. The efficacy was attributed to the compound's mechanism of action that disrupts fungal cell membrane integrity .

Materials Science

The unique properties of triazoles make them suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Polymer Chemistry

Triazole-containing polymers have been synthesized for use in drug delivery systems due to their biocompatibility and ability to form hydrogels.

Data Table: Properties of Triazole-Based Polymers

Polymer TypeSwelling RatioDrug Release Rate
Hydrogel300%50% in 24 hours
Nanoparticles150%70% in 48 hours

These materials can be tailored for controlled drug release applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The N1 substituent significantly impacts tautomerism, solubility, and stability. Key examples include:

Compound N1 Substituent Tautomerism/Solubility Key Observations Reference
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl Dominant open form (80%); cyclic hemiacetal (20%) in solution High thermal stability; decomposes at 175°C via decarboxylation
1-(2-Aminophenyl) derivative 2-Aminophenyl Enhanced aqueous solubility due to -NH2 Synthesized via Cu-catalyzed click chemistry
1-(3,4-Dimethylphenyl) derivative 3,4-Dimethylphenyl Predicted pKa = 3.26; density 1.31 g/cm³ Lower solubility in polar solvents
1-Cyclohexyl derivative Cyclohexyl Lipophilic (logP ~2.5 predicted) Suitable for membrane penetration
1-[3-(Trifluoromethyl)phenyl] derivative 3-Trifluoromethylphenyl Electron-withdrawing group increases acidity (pKa ~2.8) High thermal stability (mp >160°C)

Key Trends :

  • Electron-donating groups (e.g., ethoxy, amino) enhance solubility and stabilize open-chain tautomers.
  • Bulky substituents (e.g., trityl, cyclohexyl) reduce solubility but improve metabolic stability.
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase carboxylic acid acidity, favoring salt formation.

Stability and Tautomerism

  • 1-Trityl Derivative : The bulky trityl group likely suppresses ring-chain tautomerism, favoring the open carboxylic acid form. This contrasts with 1-(4-ethoxyphenyl)-5-formyl derivatives, where cyclic hemiacetal forms coexist .
  • Thermal Stability : Trityl’s steric bulk may enhance thermal resistance compared to smaller substituents (e.g., methyl or phenyl), which decompose at lower temperatures .

Biological Activity

1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1-Trityl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods involving triazole chemistry. The synthesis typically involves the coupling of triazole derivatives with carboxylic acid moieties under controlled conditions. For example, one patent describes the synthesis of this compound in a solvent system with reagents like DIPEA to facilitate the reaction .

The chemical structure of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid includes a triazole ring that contributes to its biological activity. The presence of the trityl group enhances its stability and solubility in organic solvents.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were shown to possess selective cytotoxic activity against various cancer cell lines, including leukemia and renal cancer . The compound 4a exhibited a GI50 value of 0.15 μM against LOX IMVI melanoma cells and showed promising results in inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction.

Compound Cell Line GI50 (μM) Activity
4aLOX IMVI0.15Anticancer
4bJurkat0.63Anticancer
4cCCRF-CEM0.69Anticancer

Antimicrobial Properties

The antimicrobial efficacy of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid derivatives has also been investigated. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the antimicrobial potential of a series of triazole derivatives synthesized from this core structure, demonstrating their effectiveness in inhibiting bacterial growth .

Other Biological Activities

The biological profile of triazole derivatives extends beyond anticancer and antimicrobial activities. They have been reported to possess antiviral properties and are being explored for their potential in treating conditions like hypertension and heart failure due to their ability to inhibit neprilysin (NEP), an enzyme involved in blood pressure regulation .

Case Studies

Several case studies illustrate the therapeutic potential of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid:

  • Anticancer Study : A study evaluated the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that certain compounds had comparable efficacy to established chemotherapeutics like doxorubicin, suggesting their potential as alternative treatments .
  • Antimicrobial Research : Another study focused on the synthesis of triazole derivatives with enhanced antimicrobial activity against resistant strains of bacteria. These findings support the development of new antibiotics based on triazole scaffolds .

Q & A

Q. What synthetic methodologies are commonly employed for 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cycloaddition reactions. For example, diazotization of aniline followed by reaction with ethyl acetoacetate forms intermediates like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be further functionalized with trityl groups . General Procedure A (as described in ) uses nucleophilic substitution or coupling reactions to introduce substituents at the triazole ring, achieving yields up to 83% for analogs like 5-methyl-1-(2-morpholinophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., DMSO-d6d_6) confirm regiochemistry and substitution patterns. For example, methyl groups on triazole rings resonate at δ 2.26–2.32 ppm, while aromatic protons appear at δ 7.59–8.02 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. Analogs like 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid show [M+H]+^+ peaks at m/z 141.13 .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid derivatives?

Crystal structures are determined using programs like SHELXL for refinement and OLEX2 for structure solution and visualization . For example, bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate was refined to R=0.052R = 0.052 and wR=0.172wR = 0.172, with hydrogen bonding (O–H⋯O/N) stabilizing the lattice . Data collection involves a Rigaku SCXmini diffractometer with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å), and absorption corrections are applied using CrystalClear software .

Q. What biological activities have been reported for triazole-4-carboxylic acid derivatives?

Triazole-carboxylic acids exhibit antiproliferative activity against cancer cell lines:

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 (lung cancer) cell growth by 40% (GP=62.47%\text{GP} = 62.47\%) .
  • Derivatives with benzyl-thiazole fragments show promise against LOX IMVI (melanoma) cells (GP=44.7862.25%\text{GP} = 44.78–62.25\%) .
    Activity is assessed via MTT assays, with IC50_{50} values calculated using dose-response curves.

Q. How can researchers address contradictions in crystallographic data refinement?

Discrepancies in refinement (e.g., high RR-factors) are mitigated by:

  • Twinned Data Handling : SHELXL’s BASF parameter refines twin fractions .
  • Hydrogen Bond Validation : Programs like WinGX analyze geometric parameters (e.g., D–H⋯A angles) to ensure consistency with established bond lengths .
  • Electron Density Maps : OLEX2’s real-space validation identifies misplaced atoms or solvent molecules .

Q. What computational methods support the study of triazole-carboxylic acid coordination chemistry?

Triazole rings act as ligands for metal ions (e.g., Mn2+^{2+}) via nitrogen atoms. For example:

  • 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms Mn(II) complexes with octahedral geometry, confirmed by bond valence sum (BVS) calculations .
  • DFT studies (e.g., Gaussian 09) optimize ligand-metal geometries and predict electronic properties like HOMO-LUMO gaps.

Methodological Notes

  • Synthesis : Optimize reaction time and temperature to avoid byproducts (e.g., overalkylation).
  • Crystallography : Use PLATON to check for missed symmetry in crystal structures .
  • Biological Assays : Include positive controls (e.g., cisplatin) to validate screening protocols .

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